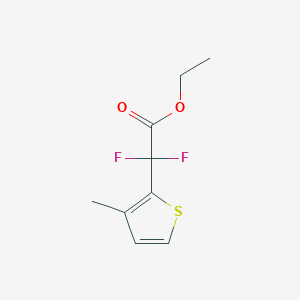![molecular formula C14H15ClN4O3S B2797155 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1184986-92-2](/img/structure/B2797155.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, commonly known as MTCP, is a remarkable and versatile biomedical compound extensively employed in the research of distinct diseases or conditions .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The InChI code is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized and conducted conformational analyses of non-amidine factor Xa inhibitors incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as the S4 binding element. This work aimed at developing orally available anticoagulants, showcasing the compound's potential in enhancing anti-factor Xa activity and bioavailability. The X-ray crystal analysis revealed how the compound binds to S4 and S1 subsites of factor Xa, supported by ab initio energy calculations and Mulliken population analysis to understand its stability and electrostatic interactions (Haginoya et al., 2004).
Pharmacological Activity
The compound's derivatives have been explored for their potential pharmacological activities, with a focus on their role as factor Xa inhibitors. A series of derivatives were synthesized, showing potent inhibitory activities against factor Xa, a key enzyme in the coagulation cascade. These findings underscore the compound's potential as a base for developing new anticoagulant drugs. In particular, derivatives with a carbamoyl or N-methylcarbamoyl moiety demonstrated significant inhibitory activities when administered orally to rats, highlighting their potential for therapeutic applications (Haginoya et al., 2004).
Novel Antimycobacterial Agents
Further research into nitrobenzamide derivatives, including those related to the N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide framework, has demonstrated considerable in vitro antitubercular activity. This suggests a potential avenue for developing new treatments for tuberculosis, with specific derivatives showing excellent minimum inhibitory concentration (MIC) values, indicative of strong antimycobacterial properties (Wang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Biochemical Pathways
As a research chemical, it may be used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is recommended to store this compound at room temperature, preferably in a cool and dark place .
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S.ClH/c1-17-7-6-11-12(8-17)22-14(15-11)16-13(19)9-2-4-10(5-3-9)18(20)21;/h2-5H,6-8H2,1H3,(H,15,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKNGECNKOUVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
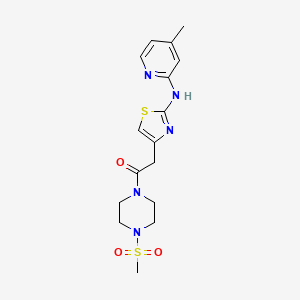
![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)
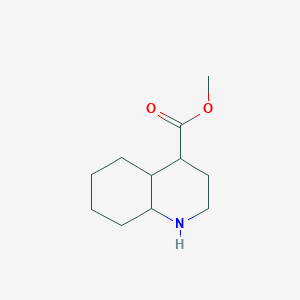
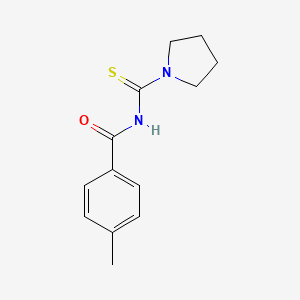
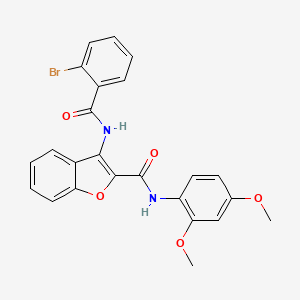
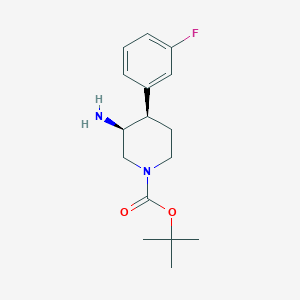

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)
![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)
